molecular formula C18H29N3O4S B2462361 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-isopentylacetamide CAS No. 1251606-36-6

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-isopentylacetamide

Cat. No.: B2462361
CAS No.: 1251606-36-6
M. Wt: 383.51
InChI Key: GODXTKLKXOSWIX-UHFFFAOYSA-N
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Description

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-isopentylacetamide is a complex organic compound that features a pyridine ring substituted with an azepane sulfonyl group and an isopentylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-isopentylacetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-isopentylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-isopentylacetamide involves its interaction with molecular targets such as enzymes or receptors. The azepane sulfonyl group can form strong interactions with active sites, while the pyridine ring can participate in π-π stacking interactions with aromatic residues . These interactions can modulate the activity of the target molecule, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-isopentylacetamide is unique due to the presence of the azepane sulfonyl group and the isopentylacetamide moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for various applications .

Properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S/c1-15(2)9-10-19-17(22)14-20-11-7-8-16(18(20)23)26(24,25)21-12-5-3-4-6-13-21/h7-8,11,15H,3-6,9-10,12-14H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODXTKLKXOSWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN1C=CC=C(C1=O)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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